Phytosterol Profile and Concentration: Rice Bran Absolute as a Superior Source of Total and Unique Sterols
Rice bran absolute is differentiated from other cereal bran absolutes by its unique sterol composition and higher total phytosterol concentration. A direct comparative analysis shows that rice bran oil contains significant amounts of cycloartenol (3.33 mg/g lipids) and 24-methylenecycloartanol (5.25 mg/g lipids), which are unique to rice and absent in wheat, oat, and other cereal samples [1]. Furthermore, rice bran oil exhibits a total sterol concentration of 20.3 mg/g of extracted lipids, which is higher than that of wheat bran (17.6 mg/g) [1][2]. This is corroborated by another study reporting total sterol concentrations in rice bran lipids at 21.3 mg/g, compared to a range of 15.1-21.3 mg/g for other major cereals, with rice bran identified as the best source of phytosterols with the highest oil content [2].
| Evidence Dimension | Phytosterol Concentration and Profile |
|---|---|
| Target Compound Data | Total sterols: 20.3 mg/g lipids (rice bran). Unique sterols: cycloartenol (3.33 mg/g lipids) and 24-methylenecycloartanol (5.25 mg/g lipids). |
| Comparator Or Baseline | Total sterols: 17.6 mg/g lipids (wheat bran); 3.4 mg/g lipids (oat bran). Unique sterols: 0.48 mg/g lipids (cycloartenol) and 3.01 mg/g lipids (24-methylenecycloartanol) in wheat bran. |
| Quantified Difference | Rice bran has 15.3% higher total sterols than wheat bran and 497% higher than oat bran. Rice bran contains 594% more cycloartenol and 74% more 24-methylenecycloartanol than wheat bran. |
| Conditions | GC analysis of lipid extracts from cereal by-products. Data reported as mg/g of lipids. |
Why This Matters
For nutraceutical and functional food procurement, the unique cycloartenol and 24-methylenecycloartanol in rice bran absolute are potent cholesterol-lowering agents not found in common alternatives, justifying its selection for health-claim-driven formulations.
- [1] Górnaś, P., Rudzińska, M., Raczyk, M., & Soliven, A. (2020). Lipophilic bioactive compounds in the by-products of cereal grain milling. Food Science & Nutrition, 8(7), 3535-3546. (Table 15) View Source
- [2] Jiang, Y., & Wang, T. (2005). Phytosterols in cereal by-products. Journal of the American Oil Chemists' Society, 82(6), 439-444. View Source
